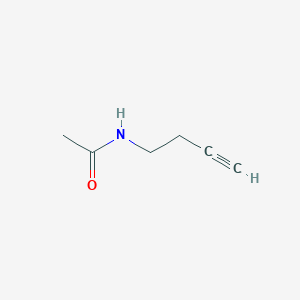
N-(but-3-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)acetamide is a chemical compound with a molecular formula of C6H9NO. It is also known as 3-Butyn-1-ylacetamide or N-(3-butyn-1-yl)acetamide. This compound has been studied for its potential use in scientific research due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : N-(but-3-yn-1-yl)acetamide and its derivatives are synthesized using various chemical reactions, such as hydroformylation and nucleophilic substitution. For instance, functionalized N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides are prepared using a two-step approach, starting from N-(2-propenyl)-β-lactams, involving rhodium-catalyzed hydroformylation followed by Staudinger reaction conditions (Dekeukeleire et al., 2010).
Molecular Structure Analysis : Studies on the molecular structures of acetamide derivatives, including N-(but-3-yn-1-yl)acetamide, have been conducted using techniques like electron diffraction and X-ray crystallography. These studies provide insights into the bond distances, angles, and hydrogen bonding patterns in these molecules (Kimura & Aoki, 1953; López et al., 2010).
Chemoselective Acetylation : N-(but-3-yn-1-yl)acetamide derivatives are used in chemoselective acetylation processes. For example, N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is synthesized using chemoselective monoacetylation techniques (Magadum & Yadav, 2018).
Applications in Materials Science
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives are utilized in synthesizing novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity and are studied for their potential in various applications, including in the field of materials science (Chkirate et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic Analysis : Spectroscopic methods are employed to study the electronic properties of N-(but-3-yn-1-yl)acetamide derivatives. These studies are crucial for understanding their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and for evaluating their non-linear optical (NLO) activities (Mary et al., 2020).
Quantum Mechanical Studies : Density functional theory (DFT) is used to study the local molecular properties of acetamide derivatives, including their reactivity as anti-HIV drugs. These studies provide insights into the interaction mechanisms and the potential efficacy of these compounds (Oftadeh et al., 2013).
Propiedades
IUPAC Name |
N-but-3-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-4-5-7-6(2)8/h1H,4-5H2,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVZOLHCWVKMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910232-64-3 |
Source


|
| Record name | N-(but-3-yn-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)


![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)


![Bicyclo[3.2.2]nonane-1,5-diamine;dihydrochloride](/img/structure/B2672957.png)




![8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672967.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2672968.png)